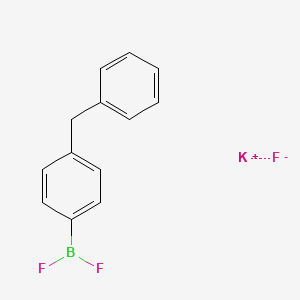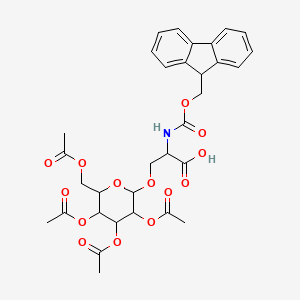
Fmoc-L-ser(beta-D-glcac4)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-ser(beta-D-glcac4)-OH: is a synthetic compound often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid L-serine, which is further modified with a beta-D-glucose derivative. This compound is primarily utilized in the field of biochemistry and molecular biology for the synthesis of complex peptides and glycopeptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-ser(beta-D-glcac4)-OH typically involves multiple steps:
Protection of L-Serine: The hydroxyl group of L-serine is protected using a suitable protecting group.
Attachment of Beta-D-Glucose Derivative: The protected L-serine is then reacted with a beta-D-glucose derivative under specific conditions to form the desired glycosylated serine.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often using automated peptide synthesizers.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucose moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the glucose derivative.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine or other bases for Fmoc deprotection.
Major Products:
Oxidation: Oxidized derivatives of the glucose moiety.
Reduction: Reduced forms of the glucose derivative.
Substitution: Deprotected amino acid ready for further reactions.
科学研究应用
Chemistry:
- Used in the synthesis of glycopeptides and other complex molecules.
- Acts as a building block in solid-phase peptide synthesis.
Biology:
- Utilized in the study of protein-carbohydrate interactions.
- Helps in the development of glycoprotein mimetics.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
- Used in the synthesis of vaccine candidates.
Industry:
- Employed in the production of specialized peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of Fmoc-L-ser(beta-D-glcac4)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The beta-D-glucose derivative can interact with specific molecular targets, facilitating the study of carbohydrate-protein interactions.
相似化合物的比较
Fmoc-L-serine: Lacks the glucose derivative, used in simpler peptide syntheses.
Fmoc-L-threonine(beta-D-glcac4)-OH: Similar structure but with threonine instead of serine.
Fmoc-L-ser(beta-D-galac4)-OH: Contains a beta-D-galactose derivative instead of glucose.
Uniqueness:
- The presence of the beta-D-glucose derivative provides unique properties for studying carbohydrate interactions.
- The combination of Fmoc protection and glycosylation makes it a versatile tool in peptide and glycopeptide synthesis.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
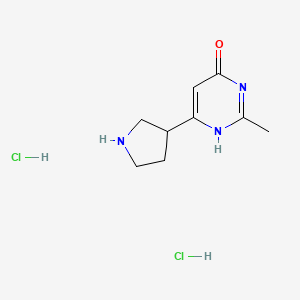
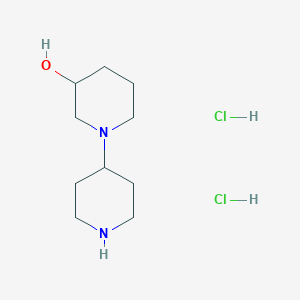
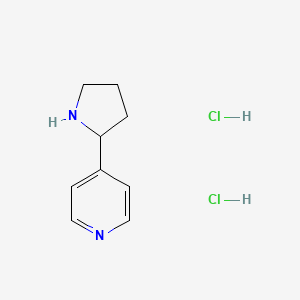
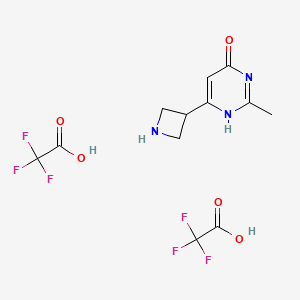
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride](/img/structure/B8020233.png)
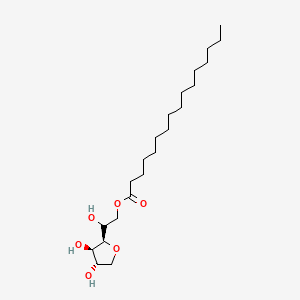
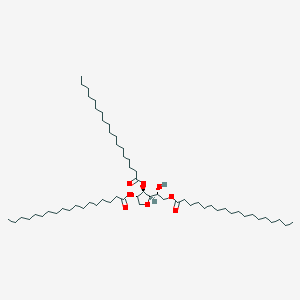
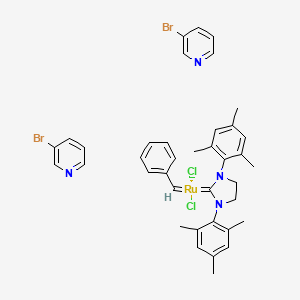
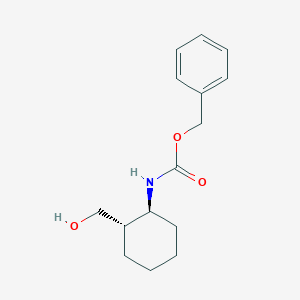
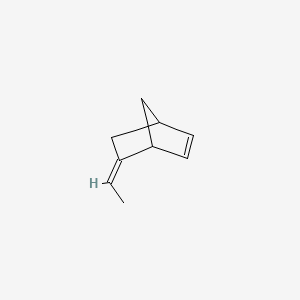
![(1S,4R)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B8020270.png)
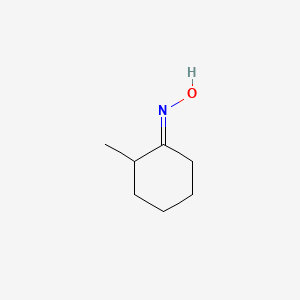
![Potassium;difluoro-[4-(2-methoxyethoxy)phenyl]borane;fluoride](/img/structure/B8020285.png)
